Cbz-D-Valinol
Overview
Description
Cbz-D-Valinol, also known as carbobenzyloxy-D-valinol, is an organic compound that contains a valinol molecule and a protecting group for the amino group. The protecting group is known as the carbobenzyloxy group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Preparation Methods
The preparation of Cbz-D-Valinol involves reacting valine with a protecting group, such as the carbobenzyloxy group, to produce the desired compound. The specific preparation method can be adjusted based on different experimental conditions and the reactivity of the compound . One common method involves the use of benzyl chloroformate to introduce the carbobenzyloxy group to the valine molecule .
Chemical Reactions Analysis
Cbz-D-Valinol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Cbz-D-Valinol has a wide range of scientific research applications, including:
Chemistry: It is used in the synthesis of peptides and other complex molecules.
Biology: It is used in the study of enzyme mechanisms and protein structure.
Medicine: It is used in the development of pharmaceuticals.
Industry: It is used in the production of fine chemicals and other industrial products.
Mechanism of Action
The mechanism of action of Cbz-D-Valinol involves the inhibition of voltage-gated sodium channels, which stabilizes hyperexcited neurons and suppresses the propagation of excitatory impulses . This mechanism is similar to that of carbamazepine, a related compound that is used as an anticonvulsant . The compound also inhibits the presynaptic reuptake of adenosine, enhancing presynaptic inhibitory modulation of excitatory neurotransmitter release .
Comparison with Similar Compounds
Cbz-D-Valinol is similar to other compounds that contain a valinol molecule and a protecting group for the amino group. Some similar compounds include:
L-Valinol: This compound is an amino alcohol that contains an amine group and an alcohol group.
DL-Valine: This compound is an amino acid that is used in the synthesis of proteins and other biomolecules.
This compound is unique in that it contains a carbobenzyloxy group, which serves as a protecting group for the amino group. This allows for selective reactions to occur, making it a valuable compound in organic synthesis .
Properties
IUPAC Name |
benzyl N-[(2R)-1-hydroxy-3-methylbutan-2-yl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-10(2)12(8-15)14-13(16)17-9-11-6-4-3-5-7-11/h3-7,10,12,15H,8-9H2,1-2H3,(H,14,16)/t12-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHASJBQTDDGLA-LBPRGKRZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)NC(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](CO)NC(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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